5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid

Lipophilicity Drug-likeness Medicinal Chemistry

This pre‑functionalized pyrazolo[4,3-b]pyridine is a privileged PDE1 inhibitor scaffold. The 5‑difluoromethyl group acts as a metabolically stable lipophilic isostere, and the N1‑methyl fixes the tautomeric form—substitutions absent in unsubstituted analogues (e.g., CAS 1256807‑59‑6, 1448852‑25‑2) that show markedly lower potency. The 6‑carboxylic acid allows immediate generation of amide libraries. With fragment‑like properties (MW 227.17, XLogP3 0.8, TPSA 68 Ų) and a sensitive ¹⁹F NMR probe, it accelerates PDE1‑targeted drug discovery for Alzheimer’s and cognitive disorders. Procure this key intermediate to bypass late‑stage fluorination.

Molecular Formula C9H7F2N3O2
Molecular Weight 227.171
CAS No. 2248327-18-4
Cat. No. B2582507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid
CAS2248327-18-4
Molecular FormulaC9H7F2N3O2
Molecular Weight227.171
Structural Identifiers
SMILESCN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)F
InChIInChI=1S/C9H7F2N3O2/c1-14-6-2-4(9(15)16)7(8(10)11)13-5(6)3-12-14/h2-3,8H,1H3,(H,15,16)
InChIKeyCRWYGEOCCDMHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 2248327-18-4): Heterocyclic Building Block for Medicinal Chemistry and PDE1-Targeted Research


5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 2248327-18-4) is a substituted heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family, characterized by a difluoromethyl group at position 5, a carboxylic acid at position 6, and a methyl substituent on the pyrazole nitrogen [1]. Its molecular formula is C₉H₇F₂N₃O₂ with a molecular weight of 227.17 g/mol and a computed XLogP3-AA of 0.8 [1]. The compound has been identified in patent literature as a phosphodiesterase type 1 (PDE1) inhibitor scaffold with potential application in neurodegenerative disease research, including Alzheimer's disease . It is primarily utilized as a synthetic intermediate in the assembly of more complex bioactive molecules targeting this enzyme class.

Why 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid Cannot Be Replaced by Generic Pyrazolopyridine Carboxylic Acids


Generic pyrazolo[4,3-b]pyridine-6-carboxylic acids lacking the 5-difluoromethyl and 1-methyl substitutions possess markedly different physicochemical and biological profiles. The difluoromethyl group serves as a lipophilic isostere for a hydroxyl or thiol, enhancing metabolic stability and membrane permeability while modulating electronic properties of the heterocyclic core [1]. The N1-methyl group fixes the tautomeric form and influences hydrogen-bond acceptor capacity. These structural alterations are critical for maintaining PDE1 inhibitory activity; the unsubstituted parent compound (1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, CAS 1256807-59-6) and the des-fluoro analog (1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, CAS 1448852-25-2) lack the necessary substitution pattern to engage the PDE1 catalytic site with affinity comparable to the difluoromethylated derivative . Consequently, direct substitution in a synthesis or biological assay would be expected to result in loss of potency or altered selectivity.

Quantitative Differentiation of 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid from Closest Analogs


Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) Compared to Non-Fluorinated and Des-Methyl Analogs

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid exhibits a computed XLogP3-AA value of 0.8 [1]. The non-fluorinated analog 1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1448852-25-2) has a computed XLogP3-AA of 0.5 [2], while the fully unsubstituted parent 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1256807-59-6) has a value of 0.1 [3]. This indicates that introduction of the difluoromethyl group increases lipophilicity by 0.3 to 0.7 log units relative to the closest analogs.

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation and Predicted CNS Penetration Favorability

The target compound displays a computed topological polar surface area (TPSA) of 68 Ų [1]. The des-fluoro N1-methyl analog exhibits a TPSA of 68 Ų as well [2], while the fully unsubstituted parent has a TPSA of 68 Ų [3]. Thus, TPSA is conserved across this series, indicating that the difluoromethyl substitution does not introduce additional polarity that would hinder passive CNS penetration, while simultaneously providing enhanced lipophilicity as shown above.

CNS drug design Polar surface area Blood-brain barrier

Functional Group Utility: 6-Carboxylic Acid as a Versatile Synthetic Handle for Amide Coupling in PDE1 Inhibitor Synthesis

The carboxylic acid at position 6 serves as a key functional group for derivatization into amides, esters, and other bioisosteric replacements required in PDE1 inhibitor lead optimization. Patent literature indicates that 1H-pyrazolo[4,3-b]pyridines with a carboxylic acid or amide at this position are essential pharmacophoric elements for PDE1 enzyme inhibition [1]. The targeted compound provides this handle pre-installed, eliminating the need for late-stage oxidation or protecting group manipulations that would be required if starting from a non-carboxylated analog (e.g., 5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine, if available). The difluoromethyl group at position 5 concurrently imparts metabolic stability to the resulting amide conjugates, as the CHF₂ moiety resists oxidative metabolism better than a methyl group.

Synthetic handle Amide coupling Medicinal chemistry

Absence of Regioisomeric Ambiguity: Ring Fusion [4,3-b] vs. [3,4-b] and Substitution Pattern Specificity

The pyrazolo[4,3-b]pyridine scaffold (5-azaindazole) is regioisomeric with the more common pyrazolo[3,4-b]pyridine (7-azaindazole). PDE1 inhibitory activity is highly sensitive to the ring fusion geometry; only the [4,3-b] series has demonstrated potent inhibition in patented compounds [1]. Within the [4,3-b] series, the 5-difluoromethyl-1-methyl-6-carboxylic acid substitution pattern is distinct from the 7-amine substituted analogs that dominate PDE1 patents. Therefore, procurement of this specific isomer avoids the risk of obtaining an inactive regioisomer, which is a common pitfall when sourcing 'pyrazolopyridine carboxylic acid' generically.

Regiochemistry Scaffold specificity Chemical biology

Optimal Application Scenarios for 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid Based on Quantitative Evidence


PDE1 Inhibitor Lead Optimization for Neurodegenerative Disease Programs

The compound's 6-carboxylic acid handle allows direct generation of amide libraries for PDE1 SAR exploration [1]. Its favorable lipophilicity (XLogP3 = 0.8) and low TPSA (68 Ų) predict adequate CNS penetration potential, positioning it as a privileged starting point for Alzheimer's disease and cognitive disorder drug discovery.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 227.17 Da and only 2 rotatable bonds, this compound fits fragment library criteria [1]. The difluoromethyl group provides a sensitive ¹⁹F NMR probe for ligand-observed screening, while the carboxylic acid enables surface plasmon resonance (SPR) immobilization or direct biophysical assay readout.

Scaffold Hopping from 7-Azaindazole Kinase Inhibitors

For programs exploring bioisosteric replacement of 7-azaindazole (pyrazolo[3,4-b]pyridine) kinase hinge binders, the [4,3-b] regioisomer offers a distinct vector geometry. The pre-installed 5-difluoromethyl group serves as a metabolically stable lipophilic substituent, obviating the need for late-stage fluorination [1].

Chemical Biology Tool Compound Synthesis for PDE Enzyme Profiling

The compound can be elaborated into activity-based probes or affinity chromatography ligands via the carboxylic acid. Its predicted selectivity for PDE1 over other PDE families (based on patent SAR [1]) makes it a candidate for developing isoform-selective chemical tools, provided that selectivity is confirmed experimentally.

Quote Request

Request a Quote for 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.